![molecular formula C7H10AsNO5S B13994477 [4-(Sulfamoylmethyl)phenyl]arsonic acid CAS No. 5433-40-9](/img/structure/B13994477.png)
[4-(Sulfamoylmethyl)phenyl]arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Sulfamoylmethyl)phenyl]arsonic acid: is an organoarsenic compound with the molecular formula C7H10AsNO5S and a molecular weight of 295.14 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of phenyl arsonic acid, where a sulfamoylmethyl group is attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Sulfamoylmethyl)phenyl]arsonic acid typically involves the reaction of phenyl arsonic acid with sulfamoylmethylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization, filtration, and distillation to remove any impurities and obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: [4-(Sulfamoylmethyl)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: It can be reduced to form lower oxidation states of arsenic.
Substitution: The sulfamoylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used to substitute the sulfamoylmethyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while reduction can produce arsenic hydrides .
Scientific Research Applications
Chemistry: In chemistry, [4-(Sulfamoylmethyl)phenyl]arsonic acid is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of other organoarsenic compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is used in experiments to understand the mechanisms of arsenic toxicity and its impact on living organisms .
Medicine: Although not widely used in medicine, this compound has been investigated for its potential therapeutic applications, particularly in the treatment of certain diseases where arsenic compounds have shown efficacy .
Industry: In industrial applications, this compound is used in the production of pesticides, herbicides, and other agrochemicals. It is also employed in the manufacturing of semiconductors and other electronic components .
Mechanism of Action
The mechanism of action of [4-(Sulfamoylmethyl)phenyl]arsonic acid involves its interaction with cellular components, leading to the generation of free radicals and oxidative stress. This oxidative damage can affect various cellular pathways and molecular targets, including DNA, proteins, and lipids . The compound’s ability to generate reactive oxygen species is a key factor in its biological activity and toxicity .
Comparison with Similar Compounds
- Roxarsone (4-hydroxy-3-nitrobenzenearsonic acid)
- Nitarsone (4-nitrophenylarsonic acid)
- Arsanilic acid (4-aminophenylarsonic acid)
- Carbarsone ([4-(carbamoylamino)phenyl]arsonic acid)
Comparison: Compared to these similar compounds, [4-(Sulfamoylmethyl)phenyl]arsonic acid is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical and biological properties. This group influences the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable compound for specific applications .
Properties
CAS No. |
5433-40-9 |
|---|---|
Molecular Formula |
C7H10AsNO5S |
Molecular Weight |
295.15 g/mol |
IUPAC Name |
[4-(sulfamoylmethyl)phenyl]arsonic acid |
InChI |
InChI=1S/C7H10AsNO5S/c9-15(13,14)5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2,(H2,9,13,14)(H2,10,11,12) |
InChI Key |
CNVLEABJAAAPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B13994395.png)
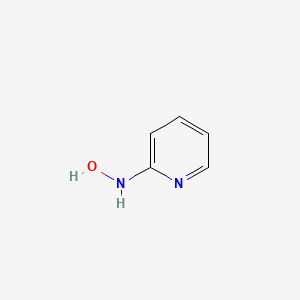

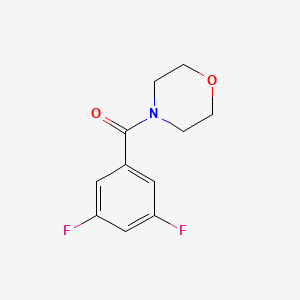


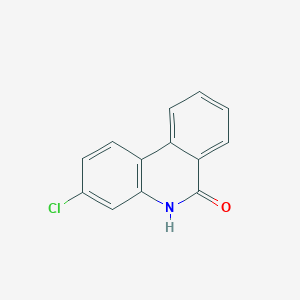
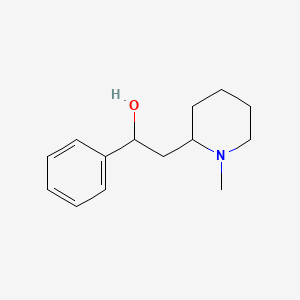
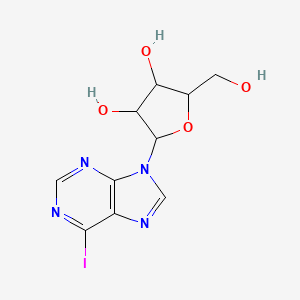

![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)
![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)-](/img/structure/B13994475.png)
